![molecular formula C17H16Br2N2O2 B3842181 3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B3842181.png)
3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE
Overview
Description
3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms and a benzamide structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE typically involves multiple steps, starting with the bromination of benzene derivatives. The brominated intermediates are then subjected to formylation and subsequent amidation reactions to introduce the formamido and benzamide groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include substituted benzamides, brominated derivatives, and complex organic frameworks that incorporate the benzamide structure .
Scientific Research Applications
3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules through various coupling and substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The bromine atoms and benzamide structure allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-propylbenzamide
- 3-Bromophenylboronic acid
- 3-Bromo-N,N-dimethylaniline
- 3-Bromo-N-(3-phenylpropyl)benzamide
Uniqueness
Compared to these similar compounds, 3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE stands out due to its unique combination of bromine atoms and formamido group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-bromo-N-[3-[(3-bromobenzoyl)amino]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O2/c18-14-6-1-4-12(10-14)16(22)20-8-3-9-21-17(23)13-5-2-7-15(19)11-13/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCWMRPIXZHWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCNC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(2-chlorophenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3842110.png)
![1-[2-[[5-(1H-imidazol-5-yl)-4-phenylimidazol-1-yl]methyl]phenyl]-N,N-dimethylmethanamine](/img/structure/B3842117.png)
![N'~1~,N'~4~-bis[1-(4-chlorophenyl)ethylidene]terephthalohydrazide](/img/structure/B3842127.png)
![N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842133.png)
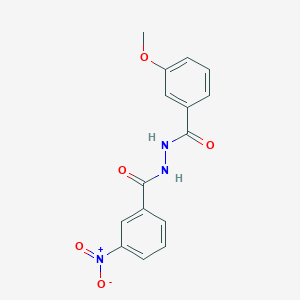
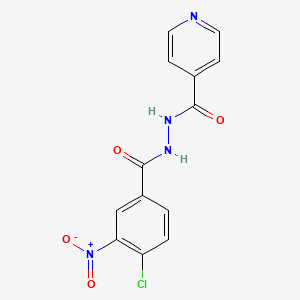
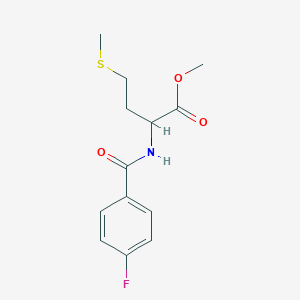
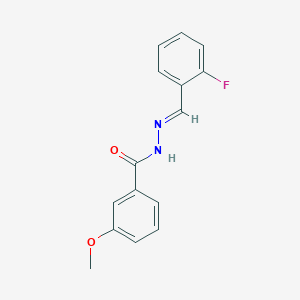
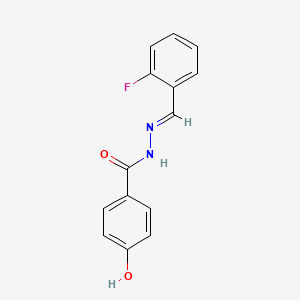
![N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842193.png)
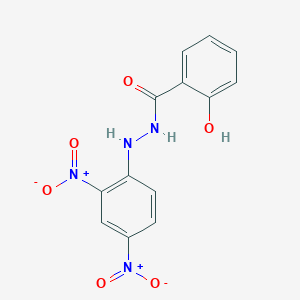
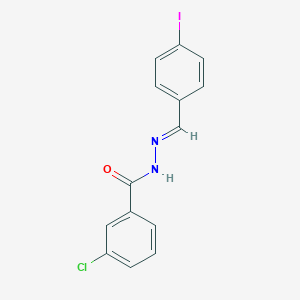
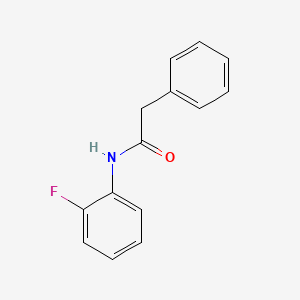
![2-AMINO-N'-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B3842213.png)
